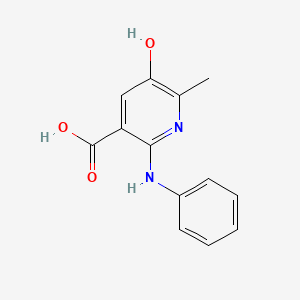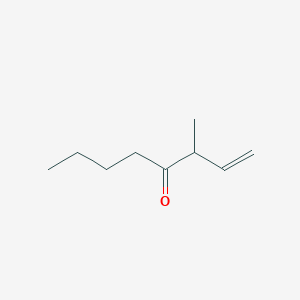
Trideca-1,3-dien-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trideca-1,3-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The presence of the hydroxyl group makes it an alcohol, adding to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trideca-1,3-dien-1-OL can be achieved through several methods. One common approach involves the cross-cyclomagnesiation of dienes. For instance, the cross-cyclomagnesiation of (6Z)-heptadeca-1,2,6-triene and trideca-11,12-dien-1-ol tetrahydropyran acetal with ethylmagnesium bromide in the presence of magnesium metal and a titanium catalyst (Cp2TiCl2) has been reported . This method provides a stereoselective synthesis of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Trideca-1,3-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds, converting the diene into an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tridecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Trideca-1,3-dien-1-OL has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Trideca-1,3-dien-1-OL involves its interaction with various molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in a range of chemical reactions, influencing biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways .
類似化合物との比較
Similar Compounds
Trideca-4E,7Z-dien-1-yl acetate: A component of the sex pheromone of the potato moth Phthorimaea opercucella.
Spiro[5.7]trideca-1,4-dien-3-one: Another diene compound with different functional groups and reactivity.
Uniqueness
Trideca-1,3-dien-1-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications, from organic synthesis to potential therapeutic uses.
特性
CAS番号 |
61215-69-8 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
trideca-1,3-dien-1-ol |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h10-14H,2-9H2,1H3 |
InChIキー |
MVWVOTHFAJNPBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC=CC=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



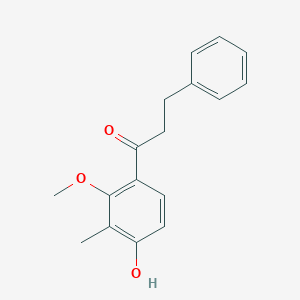
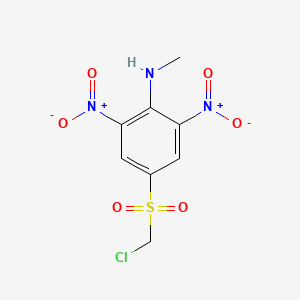
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)

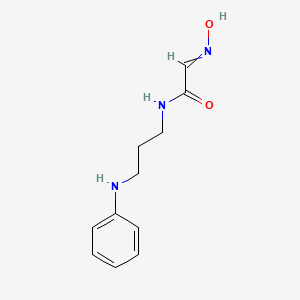
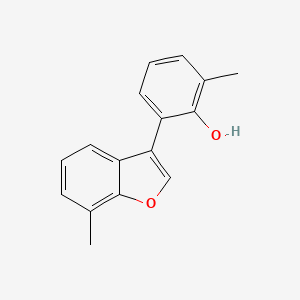
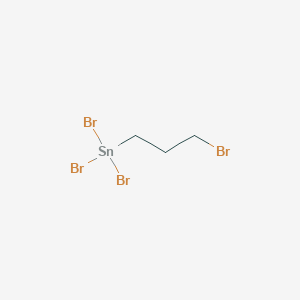



phosphanium bromide](/img/structure/B14589230.png)
